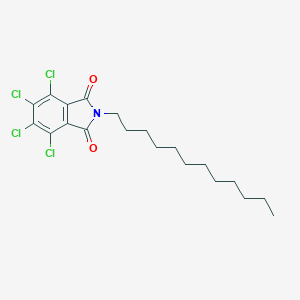

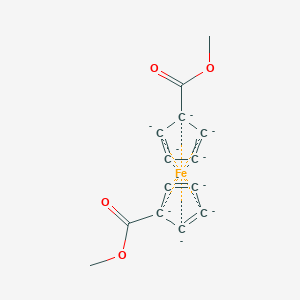

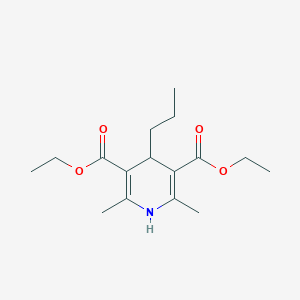

二茂铁,1'-双(甲氧羰基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron, dimethyl ester (Fe(CH3)2) is an iron-containing compound that is used in a variety of research and laboratory applications. It is a white, crystalline solid with a molecular weight of 118.92 g/mol and a melting point of 81-83°C. Fe(CH3)2 is an extremely versatile compound that can be used in a variety of research and laboratory experiments. Synthesis Method Fe(CH3)2 can be synthesized by treating iron carbonyl (Fe(CO)5) with dimethyl sulfate (CH3OSO2CH3). This reaction yields the dimethyl ester of iron, which is a white, crystalline solid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. Scientific Research Application Fe(CH3)2 is widely used in scientific research and laboratory experiments due to its versatility and relatively low cost. It is used in the synthesis of a variety of compounds, including iron-containing complexes, organometallic compounds, and coordination polymers. It is also used in the synthesis of catalysts and in the production of pharmaceuticals. Mechanism of Action The mechanism of action of Fe(CH3)2 is not well understood. It is thought that the dimethyl ester of iron is able to form complexes with other molecules, which may explain its versatility in research and laboratory experiments. Biochemical and Physiological Effects Fe(CH3)2 is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other animals. Advantages and Limitations for Lab Experiments The main advantage of using Fe(CH3)2 in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in air. The main limitation of using Fe(CH3)2 is its lack of reactivity, which can make it difficult to use in certain experiments. Future Directions There are a number of potential future applications of Fe(CH3)2 that are currently being explored. These include its use in the synthesis of new pharmaceuticals, catalysts, and other compounds; its use as a reagent in organic synthesis; its use in the synthesis of coordination polymers; and its use in the production of new materials. Additionally, researchers are exploring the possibility of using Fe(CH3)2 as a source of iron for medical applications.

科学研究应用

催化

二茂铁及其衍生物已广泛应用于催化领域 . 例如,二茂铁用作均相催化中的动态配体,例如最常用的1,1'-双(二苯基膦基)二茂铁(dppf)和许多其他双齿配体 . 最近,人们发现二茂铁是富勒烯和碳纳米管合成的首选催化剂,作为单原子催化和磁性Fe和Fe2O3纳米粒子的Fe原子来源 .

材料科学

二茂铁在材料科学中具有广泛的应用,包括光刻、磁性薄膜和合金、燃烧速率催化剂、顺磁性、铁磁性和发光系统以及聚合反应的光引发 . 二茂铁是非线性光学材料中极好的电子释放组分 .

生物传感器和纳米医学

二茂铁及其衍生物已用于氧化还原相关器件的开发,包括生物传感器和纳米医学 . 例如,Paul Beer 的团队证明了二茂铁作为阴离子和过渡金属阳离子识别的氧化还原传感器的实用性 .

高分子化学

二茂铁基化合物在高分子化学中具有许多应用,如氧化还原动态聚合物和树枝状大分子 .

药理学、生物化学和电化学

二茂铁基化合物也用于药理学、生物化学、电化学和非线性光学 .

生物受体

作用机制

- Ferrocene is a metallocene containing iron sandwiched between two cyclopentadienyl rings. It exhibits outstanding stability and redox properties due to its aromaticity, resulting from extended π-delocalization of electrons within the molecule .

- Ferrocene-based compounds can function as potential redox mediators, promoting electron transfer rates. This enhancement of reaction kinetics and electrochemical responses occurs at lower operating potentials .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Ferrocene,1’-bis(methoxycarbonyl)- interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The impact of the number and position of ester groups present in Ferrocene,1’-bis(methoxycarbonyl)- on the electrochemical potential E1/2 is correlated with the sum of Hammett constants . The Ferrocene,1’-bis(methoxycarbonyl)- redox couples are chemically stable under the conditions of electrolysis .

Molecular Mechanism

The molecular mechanism of action of Ferrocene,1’-bis(methoxycarbonyl)- involves its role as a redox mediator . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273-95-6 |

Source

|

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)